molecular formula C19H15ClFN3OS B2748724 N-(4-chlorobenzyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide CAS No. 872695-20-0

N-(4-chlorobenzyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2748724
CAS No.: 872695-20-0
M. Wt: 387.86
InChI Key: HLCNKPDSSQTAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15ClFN3OS and its molecular weight is 387.86. The purity is usually 95%.
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Scientific Research Applications

1. Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition

  • A related compound, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, demonstrated potent inhibition of PI3Kα and mTOR in vitro and in vivo. This is significant for cancer research as these pathways are often dysregulated in various cancers (Stec et al., 2011).

2. Anti-Lung Cancer Activity

  • Fluoro substituted benzo[b]pyran derivatives, which are structurally similar to the compound , showed anticancer activity against human cancer cell lines, including lung cancer, at low concentrations (Hammam et al., 2005).

3. Cardiac and Neuroprotective Applications

  • Pyridazino(4,5-b)indole-1-acetamide compounds, related to the queried compound, were found to have cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities (Habernickel, 2002).

4. Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibition

  • Derivatives of the compound have been identified as aqueous-soluble potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which could be useful for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

5. Photochemical and Thermochemical Modeling

  • Certain benzothiazolinone acetamide analogs have been studied for their potential use as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3OS/c20-15-5-1-13(2-6-15)11-22-18(25)12-26-19-10-9-17(23-24-19)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCNKPDSSQTAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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